molecular formula C14H15F3N2O3 B13415892 N-Trifluoroacetylalanylphenylalaninal CAS No. 73488-89-8

N-Trifluoroacetylalanylphenylalaninal

Cat. No.: B13415892
CAS No.: 73488-89-8
M. Wt: 316.28 g/mol
InChI Key: VXAHAUXVUCBTKF-ONGXEEELSA-N
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Description

N-Trifluoroacetylalanylphenylalaninal is a synthetic organic compound with the molecular formula C14H15F3N2O3 It is characterized by the presence of trifluoroacetyl, alanyl, and phenylalaninal groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetylalanylphenylalaninal typically involves the reaction of trifluoroacetic anhydride with alanylphenylalanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to achieve high yields and purity of the compound. Quality control measures are implemented to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetylalanylphenylalaninal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-Trifluoroacetylalanylphenylalaninal has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Trifluoroacetylalanylphenylalaninal involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Trifluoroacetylalanylphenylalaninal include other trifluoroacetyl derivatives and alanylphenylalanine analogs. Examples include:

  • N-Trifluoroacetylalanylglycinal
  • N-Trifluoroacetylalanylleucinal

Uniqueness

This compound is unique due to its specific combination of trifluoroacetyl, alanyl, and phenylalaninal groups

Properties

CAS No.

73488-89-8

Molecular Formula

C14H15F3N2O3

Molecular Weight

316.28 g/mol

IUPAC Name

(2S)-N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-[(2,2,2-trifluoroacetyl)amino]propanamide

InChI

InChI=1S/C14H15F3N2O3/c1-9(18-13(22)14(15,16)17)12(21)19-11(8-20)7-10-5-3-2-4-6-10/h2-6,8-9,11H,7H2,1H3,(H,18,22)(H,19,21)/t9-,11-/m0/s1

InChI Key

VXAHAUXVUCBTKF-ONGXEEELSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)C(F)(F)F

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(F)(F)F

Origin of Product

United States

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